molecular formula C10H12N2O3 B13080139 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one

Cat. No.: B13080139
M. Wt: 208.21 g/mol
InChI Key: FRHKPUXZBHFIKZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one is a heterocyclic compound that features a pyrazole ring and an oxanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with oxan-4-one under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the oxanone. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-3-carboxylic acid: A precursor in the synthesis of 3-(1-Methyl-1H-pyrazole-3-carbonyl)oxan-4-one.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different functional groups.

    5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole: A chlorinated pyrazole compound with distinct chemical properties.

Uniqueness

This compound is unique due to the combination of the pyrazole ring and the oxanone moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(1-methylpyrazole-3-carbonyl)oxan-4-one

InChI

InChI=1S/C10H12N2O3/c1-12-4-2-8(11-12)10(14)7-6-15-5-3-9(7)13/h2,4,7H,3,5-6H2,1H3

InChI Key

FRHKPUXZBHFIKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)C2COCCC2=O

Origin of Product

United States

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